molecular formula C17H18N4O2S B12028969 3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine CAS No. 578719-63-8

3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B12028969
CAS No.: 578719-63-8
M. Wt: 342.4 g/mol
InChI Key: JDIHZZQZPVMGJJ-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation:

    Final Amination:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the thioether linkage, potentially leading to ring-opened products or desulfurized derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or thioether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or acids.

    Reduction: Reduced triazole derivatives or desulfurized products.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy and thioether groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: A precursor in the synthesis of the target compound, known for its use in organic synthesis and pharmaceuticals.

    2-Methoxyphenylhydrazine: Another precursor, used in the formation of the triazole ring.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are well-known antifungal agents.

Uniqueness

3-((4-Methoxybenzyl)thio)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine is unique due to the combination of methoxy and thioether groups attached to the triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

578719-63-8

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-13-9-7-12(8-10-13)11-24-17-20-19-16(21(17)18)14-5-3-4-6-15(14)23-2/h3-10H,11,18H2,1-2H3

InChI Key

JDIHZZQZPVMGJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3OC

Origin of Product

United States

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